

Spectroscopic Profile of 9,10-Diphenylanthracene: A Technical Guide

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Compound of Interest

Compound Name: 9,10-Diphenylanthracene

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An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of **9,10-Diphenylanthracene** (DPA), providing essential data and methodologies for researchers and scientists in drug development and materials science.

Introduction

9,10-Diphenylanthracene (DPA) is a polycyclic aromatic hydrocarbon (PAH) with a highly conjugated system, making it a subject of significant interest in various scientific fields, including organic electronics, scintillators for radiation detection, and as a fluorescent standard. [1] A thorough understanding of its spectroscopic properties is fundamental for its application and for the characterization of novel DPA-based materials. This technical guide provides a comprehensive overview of the NMR, IR, and UV-Vis spectroscopic data of DPA, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For **9,10-Diphenylanthracene**, both ^1H and ^{13}C NMR provide distinct signatures corresponding to the different chemical environments of the protons and carbon atoms in the molecule.

^1H NMR Spectrum

The ^1H NMR spectrum of DPA is characterized by signals in the aromatic region, typically between 7.0 and 8.0 ppm. The protons on the anthracene core and the phenyl rings exhibit distinct chemical shifts due to their different electronic environments.

^{13}C NMR Spectrum

The ^{13}C NMR spectrum of DPA shows a series of signals corresponding to the non-equivalent carbon atoms in the molecule. The quaternary carbons at positions 9 and 10 of the anthracene core, to which the phenyl groups are attached, have a characteristic chemical shift.

Table 1: NMR Spectroscopic Data for **9,10-Diphenylanthracene** in CDCl_3

¹ H NMR	¹³ C NMR		
Chemical Shift (δ) ppm	Multiplicity & Integration	Chemical Shift (δ) ppm	Assignment
7.94–7.91	dt, $J_1 = 8.4$ Hz, $J_2 = 1.6$ Hz, 2H	144.53	C (Phenyl C1')
7.73–7.69	m, 2H	138.63	C (Anthracene C9/C10)
7.63–7.61	m, 2H	138.26	C
7.60–7.52	m, 4H	134.47	C
7.48–7.46	m, 2H	132.29	C
7.39–7.33	m, 4H	131.15	CH
129.77	CH		
129.36	CH		
128.46	CH		
127.65	CH		
127.24	CH		
125.98	CH		
125.69	CH		
125.17	CH		
118.90	C		
111.60	C		
31.37	C		

Data sourced from:[[2](#)]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of a molecule, allowing for the identification of functional groups. The IR spectrum of DPA is characterized by absorption bands corresponding to C-H and C=C stretching and bending vibrations within the aromatic rings.

Table 2: Key IR Absorption Bands for **9,10-Diphenylanthracene**

Wavenumber (cm ⁻¹)	Vibrational Mode Assignment	Intensity
3057	Aromatic C-H Stretch	-
1599	Aromatic C=C Stretch	-
1494	Aromatic C=C Stretch	Strong
1414	Anthracene framework loop stretching	Very Strong (Raman)
1294	C-C bridge bond between benzene rings	Very Strong (Raman)
963	-	Strong
754	C-H Bending	-
699	C-H Bending	-
525	-	Strong

Note: Some data is derived from Raman spectroscopy which provides complementary vibrational information.^[1] Intensity data is qualitative and can vary based on the sample preparation method.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The extended π -conjugated system of DPA results in strong absorption in the UV and near-visible regions. The absorption spectrum typically shows fine vibronic structure.

Table 3: UV-Vis Absorption Data for **9,10-Diphenylanthracene**

Solvent/Form	λ_{max} (nm)	Molar Extinction Coefficient (ϵ) ($\text{M}^{-1}\text{cm}^{-1}$)
Cyclohexane	372.5	14,000[3][4]
DPA-Melt Crystal	268, 357, 377, 396, 429	-
DPA-Solution Crystal	268, 362, 382, 403, 438	-

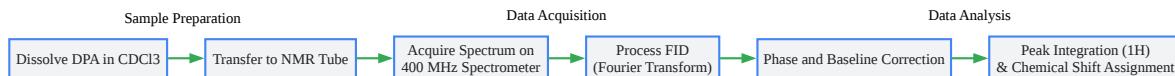
The absorption bands in the 200-400 nm range are attributed to $\pi-\pi$ transitions of the aryl groups, while the lower-intensity bands at longer wavelengths are characteristic of the $\pi-\pi^*$ transition of the anthryl group.[1]*

Experimental Protocols

The following sections outline generalized experimental methodologies for the spectroscopic analysis of **9,10-Diphenylanthracene**.

NMR Spectroscopy

A sample of **9,10-Diphenylanthracene** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), and transferred to an NMR tube.[2] The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.[2] For ^{13}C NMR, broad-band proton decoupling is typically used to simplify the spectrum.

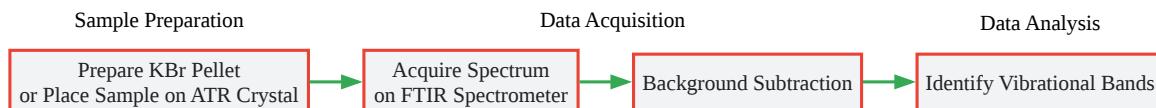


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NMR Experimental Workflow

IR Spectroscopy

The IR spectrum of solid DPA can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer.[5] The sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[6]

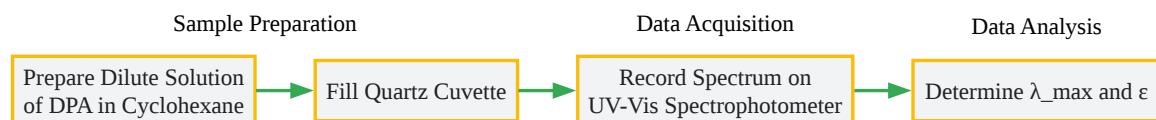


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IR Experimental Workflow

UV-Vis Spectroscopy

A dilute solution of **9,10-Diphenylanthracene** is prepared in a UV-transparent solvent, such as cyclohexane.[3][4] The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer.[4]

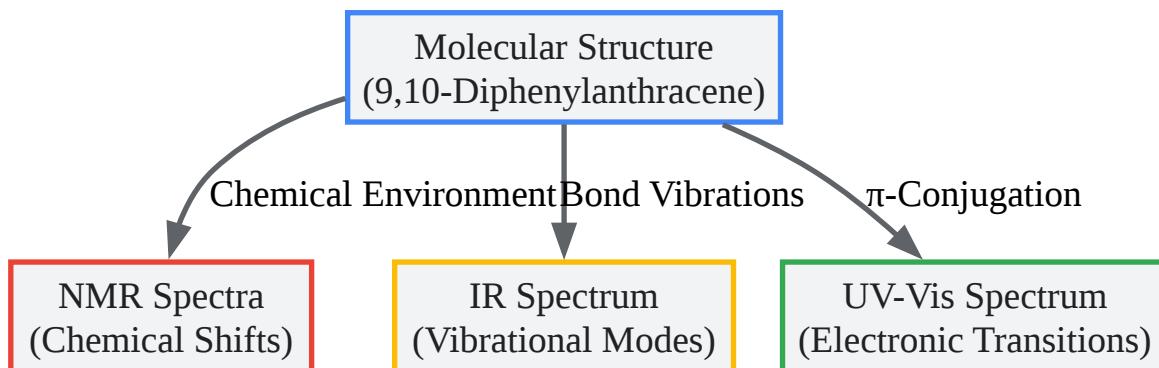


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UV-Vis Experimental Workflow

Structure-Spectra Relationship

The spectroscopic features of DPA are directly correlated with its molecular structure. The high degree of conjugation between the anthracene core and the two phenyl rings dictates the electronic transitions observed in the UV-Vis spectrum. The substitution pattern on the anthracene core influences the chemical shifts in the NMR spectra and the vibrational frequencies in the IR spectrum.



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Structure-Spectra Correlation

Conclusion

This technical guide has summarized the key spectroscopic data for **9,10-Diphenylanthracene**, covering NMR, IR, and UV-Vis analysis. The provided tables and experimental workflows offer a valuable resource for the identification, characterization, and quality control of this important aromatic compound in research and industrial settings. The distinct spectroscopic signatures of DPA are a direct consequence of its unique molecular structure, providing a powerful means for its analytical assessment.

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